2-Chloro-8-methoxyquinazoline

Catalog No.
S1903265
CAS No.
944060-66-6
M.F
C9H7ClN2O
M. Wt
194.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-8-methoxyquinazoline

CAS Number

944060-66-6

Product Name

2-Chloro-8-methoxyquinazoline

IUPAC Name

2-chloro-8-methoxyquinazoline

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

InChI

InChI=1S/C9H7ClN2O/c1-13-7-4-2-3-6-5-11-9(10)12-8(6)7/h2-5H,1H3

InChI Key

OENQTKSMBDNMQX-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=CN=C(N=C21)Cl

Canonical SMILES

COC1=CC=CC2=CN=C(N=C21)Cl

2-Chloro-8-methoxyquinazoline is a synthetic compound belonging to the quinazoline family, characterized by its unique structure that includes a chloro group and a methoxy group at the 2 and 8 positions, respectively. Its molecular formula is C10H8ClN2OC_{10}H_{8}ClN_{2}O with a molecular weight of approximately 208.64 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

, which are crucial for modifying its structure to enhance biological activity or alter pharmacokinetic properties. Key reactions include:

  • Oxidation: The methoxy group can be oxidized to form corresponding quinones, typically using reagents like potassium permanganate or chromium trioxide in acidic conditions.
  • Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
  • Substitution Reactions: The chloro group can be substituted with various nucleophiles (e.g., amines or thiols) in the presence of bases like sodium hydroxide or potassium carbonate, leading to new derivatives.

These reactions allow for the synthesis of various derivatives that may exhibit enhanced biological activities or different pharmacological profiles.

Research indicates that 2-Chloro-8-methoxyquinazoline possesses a range of biological activities, making it a candidate for further investigation in drug discovery. Its potential activities include:

  • Anticancer Properties: Studies have shown that compounds within the quinazoline family can inhibit cancer cell proliferation by targeting specific signaling pathways, such as the Wnt/β-catenin pathway.
  • Antibacterial and Antiviral Effects: Quinazolines have been explored for their ability to inhibit bacterial growth and viral replication, suggesting potential applications in treating infectious diseases.

The synthesis of 2-Chloro-8-methoxyquinazoline can be achieved through several methods:

  • Electrophilic Aromatic Substitution: This method involves introducing chloro and methoxy groups onto an appropriate quinazoline scaffold through electrophilic aromatic substitution reactions.
  • Cyclization Reactions: Appropriate aniline derivatives can be cyclized with formamide or formic acid under acidic conditions to form the quinazoline ring.
  • Industrial Production: For large-scale synthesis, continuous flow reactors and automated systems are employed to optimize reaction conditions, ensuring high yield and purity while minimizing environmental impact.

2-Chloro-8-methoxyquinazoline has several applications across various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex molecules with potential therapeutic effects.
  • Biological Research: Investigated for its role as an enzyme inhibitor or receptor modulator, particularly in cancer research.
  • Material Science: Utilized in developing new materials and chemical processes due to its unique structural properties.

Understanding the interactions of 2-Chloro-8-methoxyquinazoline with biological targets is crucial for evaluating its therapeutic potential. Studies often focus on:

  • Enzyme Inhibition: Investigating how this compound interacts with specific enzymes involved in disease pathways.
  • Receptor Modulation: Analyzing its effects on various receptors that may lead to pharmacological responses.

These studies are essential for elucidating the mechanism of action and therapeutic efficacy of this compound.

Several compounds share structural similarities with 2-Chloro-8-methoxyquinazoline, each exhibiting unique properties and biological activities. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
4-Chloro-6,7-dimethoxyquinazolineTwo methoxy groupsAnticancer properties
4-Chloro-6,7,8-trimethoxyquinazolineThree methoxy groupsAntimicrobial activity
7-(Benzyloxy)-4-chloro-6-methoxyquinazolineBenzyloxy substituentAnti-inflammatory effects
4-Chloro-6,7-dimethoxyquinazolin-2-amineAmino group at position 2Potential neuroprotective effects

These compounds highlight the diversity within the quinazoline class and underscore the unique structural features that contribute to the distinct biological activities of each derivative.

XLogP3

2.5

Wikipedia

2-Chloro-8-methoxyquinazoline

Dates

Modify: 2023-08-16

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